molecular formula C16H16BrFN2O3S B3707722 N-(4-bromo-3-methylphenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide

N-(4-bromo-3-methylphenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide

Cat. No.: B3707722
M. Wt: 415.3 g/mol
InChI Key: GXACMQGTYVLYMB-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted phenyl ring, a fluoro-substituted aniline moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Methylation: Addition of a methyl group to the phenyl ring.

    Fluorination: Introduction of a fluorine atom to the aniline moiety.

    Sulfonylation: Addition of a sulfonyl group to the aniline moiety.

    Acetylation: Formation of the acetamide linkage.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the compound to its oxidized form.

    Reduction: Reduction of the compound to remove oxygen or add hydrogen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfone derivative, while reduction may produce a secondary amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-3-methylphenyl)-2-(2-fluoroanilino)acetamide
  • N-(4-bromo-3-methylphenyl)-2-(N-methylsulfonylanilino)acetamide
  • N-(4-bromo-3-methylphenyl)-2-(2-fluoro-N-methylsulfonylanilino)propionamide

Uniqueness

N-(4-bromo-3-methylphenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide is unique due to the specific combination of functional groups and substituents, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrFN2O3S/c1-11-9-12(7-8-13(11)17)19-16(21)10-20(24(2,22)23)15-6-4-3-5-14(15)18/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXACMQGTYVLYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-bromo-3-methylphenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide
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